molecular formula C10H5N5 B3343867 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile CAS No. 58259-78-2

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B3343867
CAS No.: 58259-78-2
M. Wt: 195.18 g/mol
InChI Key: XSXUDMLQOPCLAW-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and imidazole moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile typically involves the condensation of 2-aminopyridine with a suitable dicarbonitrile precursor. One common method involves the reaction of 2-aminopyridine with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole and pyridine rings.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted pyridine and imidazole derivatives with various functional groups.

Scientific Research Applications

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of both pyridine and imidazole rings allows for versatile binding interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.

    2-(Pyridin-2-yl)-1H-imidazole-4,5-dimethyl: Similar structure but with methyl groups instead of nitrile groups.

Uniqueness

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of nitrile groups, which can participate in various chemical reactions and influence the compound’s reactivity and biological activity. The combination of pyridine and imidazole rings also provides a unique scaffold for drug design and material science applications.

Properties

IUPAC Name

2-pyridin-2-yl-1H-imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N5/c11-5-8-9(6-12)15-10(14-8)7-3-1-2-4-13-7/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXUDMLQOPCLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30852519
Record name 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30852519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58259-78-2
Record name 2-(2-Pyridinyl)-1H-imidazole-4,5-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58259-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30852519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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